3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate
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Overview
Description
3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate is a chemical compound with the molecular formula C13H18O4S. It is known for its unique bicyclic structure, which includes an oxabicycloheptane ring system. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate typically involves the reaction of 3-Oxabicyclo[3.1.1]heptan-1-ylmethanol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This would include controlling temperature, pressure, and reaction time to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and substituted amines.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include sulfides.
Scientific Research Applications
3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate involves its interaction with nucleophiles and electrophiles. The sulfonate group is a good leaving group, making the compound reactive in nucleophilic substitution reactions. The oxabicycloheptane ring system provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Comparison with Similar Compounds
Similar Compounds
3-Oxabicyclo[3.1.1]heptan-1-ylmethanol: This compound is a precursor in the synthesis of 3-Oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate.
4-Methylbenzenesulfonyl chloride: This reagent is used in the synthesis of the target compound.
1,3-Bis[2-(7-oxabicyclo[4.1.0]heptan-3-yl)ethyl]-1,1,3,3-tetramethyldisiloxane: A similar compound with a different bicyclic structure and functional groups.
Uniqueness
This compound is unique due to its combination of the oxabicycloheptane ring system and the sulfonate group. This combination imparts distinct chemical properties, making it valuable in various chemical reactions and applications.
Properties
Molecular Formula |
C14H18O4S |
---|---|
Molecular Weight |
282.36 g/mol |
IUPAC Name |
3-oxabicyclo[3.1.1]heptan-1-ylmethyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O4S/c1-11-2-4-13(5-3-11)19(15,16)18-10-14-6-12(7-14)8-17-9-14/h2-5,12H,6-10H2,1H3 |
InChI Key |
HJIGKXQASZEQST-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC23CC(C2)COC3 |
Origin of Product |
United States |
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